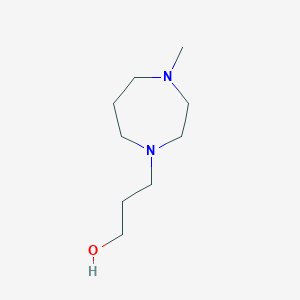

3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol

Description

Contextualization of the 1,4-Diazepane Heterocyclic Scaffold in Modern Organic Synthesis and Medicinal Chemistry

The 1,4-diazepane ring system is a prominent heterocyclic scaffold in medicinal chemistry and organic synthesis. benthamscience.com Often found as a core component in a class of compounds known as benzodiazepines, this seven-membered ring structure is considered a "privileged scaffold." nih.govmdpi.comnih.gov This designation is due to its ability to bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. mdpi.comresearchgate.net

Derivatives of this scaffold have been extensively developed and are known to exhibit properties such as anxiolytic, anticonvulsant, sedative, analgesic, and hypnotic effects. benthamscience.comnih.govmdpi.commdpi.com The therapeutic potential of these compounds is highly dependent on the conformation of the diazepine (B8756704) ring and the nature of its substituents. nih.gov The semi-rigid and compact nature of the ring, combined with the spatial arrangement of its substituents, contributes to its favorable physicochemical properties for drug design. nih.govresearchgate.net Consequently, the development of efficient synthetic methods to access new and diverse 1,4-diazepane derivatives remains a significant focus in the pursuit of novel biologically active compounds. nih.govnih.gov

Significance of the N-Methyl and Propan-1-ol Functional Groups in Molecular Design and Derivatization

Functional groups are crucial in defining a molecule's properties and interactions. In 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol, the N-methyl and propan-1-ol groups play pivotal roles in its chemical character and potential applications.

The N-methyl group , a methyl group attached to a nitrogen atom, is one of the most common structural units in organic compounds and is particularly important in drug design. juniperpublishers.comfiveable.mebritannica.com The addition of a methyl group can profoundly impact a molecule's biological activity, a phenomenon sometimes referred to as the "magic methyl" effect. juniperpublishers.com Methylation can modulate physicochemical properties such as lipophilicity and aqueous solubility, control the conformational properties of a scaffold, and improve metabolic stability. juniperpublishers.comnih.gov In drug discovery, the strategic placement of a methyl group can lead to a significant increase in potency and binding affinity by facilitating hydrophobic interactions with biological targets. juniperpublishers.comnih.gov

The propan-1-ol group is a primary alcohol that serves as a versatile functional group in organic synthesis. foodb.cawikipedia.org It is commonly used as a solvent for various applications, including in the pharmaceutical industry for resins and cellulose (B213188) esters. wikipedia.orgbatongchemical.comatamanchemicals.com As a functional group on a larger molecule, the primary alcohol offers a reactive site for further chemical modifications, such as conversion to alkyl halides or esterification. wikipedia.orgatamanchemicals.com This allows for the derivatization of the parent molecule, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Overview of Advanced Research Trajectories Involving this compound and its Structural Analogues

Research involving this compound and its structural analogues is focused on exploring their potential in various therapeutic areas by leveraging the properties of the 1,4-diazepane core. The goal of such research is often to create new chemical entities with improved efficacy and specificity against biological targets. dntb.gov.uasemanticscholar.org

Structure

3D Structure

Properties

CAS No. |

78872-55-6 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

3-(4-methyl-1,4-diazepan-1-yl)propan-1-ol |

InChI |

InChI=1S/C9H20N2O/c1-10-4-2-5-11(8-7-10)6-3-9-12/h12H,2-9H2,1H3 |

InChI Key |

JDWYKSLGXHLMLJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(CC1)CCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Methyl 1,4 Diazepan 1 Yl Propan 1 Ol and Its Derivatives

Strategies for the Construction and Functionalization of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is a key structural motif found in numerous biologically active compounds. Its synthesis is a focal point of heterocyclic chemistry, with research dedicated to developing efficient and versatile methods for its construction.

Intramolecular Cyclization Reactions in Seven-Membered Heterocycle Formation

Intramolecular cyclization is a cornerstone strategy for the formation of seven-membered rings like 1,4-diazepane. These reactions involve the formation of a new bond between two reactive centers within the same molecule to close the ring. A prominent approach involves the palladium-catalyzed cyclization of suitable acyclic precursors. For instance, the synthesis of substituted 1,4-benzodiazepines, which are structurally related to diazepanes, has been achieved through the palladium-catalyzed reaction of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. This reaction proceeds via the formation of π-allylpalladium intermediates, which then undergo an intramolecular nucleophilic attack by an amide nitrogen to yield the seven-membered core.

Another powerful strategy is the domino process, which combines multiple transformations in a single synthetic operation. One such process for synthesizing 1,4-diazepanes involves the in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. This step- and atom-economical method can be performed with simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates, often under solvent-free conditions.

Furthermore, the reductive cyclization of precursors is a widely used method. For example, an enzymatic intramolecular asymmetric reductive amination has been developed for synthesizing chiral 1,4-diazepanes, highlighting the convergence of biocatalysis and heterocyclic synthesis.

Stereoselective Approaches for Chiral 1,4-Diazepane Scaffolds

The development of stereoselective methods to produce enantiomerically pure 1,4-diazepanes is of significant interest, as chirality often dictates biological activity. One effective strategy is the intramolecular Fukuyama-Mitsunobu cyclization. This approach has been successfully used to construct chiral 1,4-diazepanes starting from commercially available chiral precursors like (S)- or (R)-2-aminopropan-1-ol. researchgate.net

Enzymatic methods offer a highly selective alternative for creating chiral centers. Imine reductases (IREDs) have been employed for the intramolecular asymmetric reductive amination of aminoketones to yield chiral 1,4-diazepanes. By selecting enantiocomplementary IREDs, it is possible to synthesize either the (R)- or (S)-enantiomer of a desired diazepane with high enantioselectivity. researchgate.net For example, an (R)-selective IRED from Leishmania major and an (S)-selective IRED from Micromonospora echinaurantiaca have been used to produce specific enantiomers of a substituted 1,4-diazepane with high enantiomeric excess (>99%). researchgate.net

Computational and experimental methods have also been combined to understand and control stereoselectivity in cyclization reactions, such as haloetherification for the synthesis of related chiral oxazepanes, where the stereoselectivity is controlled by the conformation of the substrate. nih.gov

Development of Novel Catalytic Systems for Diazepane Synthesis

The discovery of novel catalytic systems is essential for improving the efficiency, selectivity, and sustainability of 1,4-diazepane synthesis. Heteropolyacids (HPAs), such as those of the Keggin type, have emerged as highly efficient catalysts for the synthesis of 1,4-diazepine derivatives. nih.gov These catalysts are valued for their strong Brønsted acidity and can be used in small quantities, leading to high yields and short reaction times under mild conditions. nih.gov The catalytic activity can be tuned by altering the composition of the HPA, for example, by substituting molybdenum atoms with vanadium atoms. nih.gov

| Catalyst | Substrates | Conditions | Yield | Reference |

| H₃PW₁₂O₄₀ | Enaminone, Aldehyde | Refluxing ethanol | 85-95% | nih.gov |

| H₄PMo₁₁VO₄₀ | Enaminone, Aldehyde | Refluxing ethanol | 90-98% | nih.gov |

| Ru(II) Complex | Diamine, Diol | 110 °C | High | nih.gov |

| Pd₂(dba)₃/DPPM | 2-Aminobenzylamine, Propargylic Carbonate | Toluene, 80 °C | 45-74% | mdpi.com |

This table presents a selection of catalytic systems used in the synthesis of 1,4-diazepane and related diazepine (B8756704) structures.

Ruthenium-based catalysts have also proven effective, particularly in "hydrogen borrowing" or "hydrogen transfer" reactions. A (pyridyl)phosphine-ligated ruthenium(II) catalyst facilitates the coupling of diamines and diols to produce diazepanes. nih.gov This method is environmentally friendly as the only byproduct is water, and it has been shown to overcome challenges like catalyst poisoning by the chelating diamine substrates. nih.gov Palladium catalysis remains a versatile tool, not only for C-N bond formation in cyclization reactions but also for various cross-coupling strategies to functionalize the diazepane scaffold. mdpi.com

Regioselective Introduction and Manipulation of the 4-Methyl Moiety

For the synthesis of 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol, the regioselective introduction of a single methyl group onto the N4 nitrogen of the 1,4-diazepane ring is a critical step. The challenge lies in preventing over-methylation, which would yield the quaternary ammonium (B1175870) salt or dimethylated product, and in controlling the position of methylation if the diazepane ring is unsymmetrically substituted.

A common strategy involves the mono-alkylation of a 1,4-diazepane precursor. If the two nitrogen atoms are chemically equivalent, statistical control may lead to a mixture of mono- and di-alkylated products. To achieve selectivity, one nitrogen can be protected with an orthogonal protecting group, followed by methylation of the unprotected nitrogen and subsequent deprotection.

More advanced methods focus on achieving selective mono-N-methylation directly. Several catalytic systems have been developed for this purpose. For instance, supported nickel nanoparticle catalysts have been shown to effectively mono-N-methylate various amines using methanol (B129727) as the methylating agent. rsc.org Similarly, copper hydride (CuH) catalyzed systems can achieve selective N-methylation using paraformaldehyde as the C1 source. nih.gov Ruthenium catalysts have also been employed for the selective mono-N-methylation of diamines using carbon dioxide as a sustainable alkylating agent. researchgate.net

Solid-phase synthesis offers another route for regiocontrol. An efficient solid-phase regioselective alkylation at the N4 position of a 3-oxo-1,4-benzodiazepine has been described, which could be adapted for diazepane scaffolds. nih.gov In this method, the diazepine is attached to a solid support, which sterically hinders one nitrogen atom, allowing for selective alkylation of the other.

| Methylating Agent | Catalyst/Solvent | Key Feature | Reference |

| Methanol | Ni/ZnAlOₓ | Heterogeneous catalyst, high selectivity | rsc.org |

| Paraformaldehyde | (CAAC)CuH | Mild conditions, high efficiency | nih.gov |

| Methyl triflate | HFIP (solvent) | Avoids over-methylation | rsc.org |

| Carbon Dioxide | Ruthenium complex | Sustainable C1 source | researchgate.net |

This table summarizes modern reagents and systems for the selective mono-N-methylation of amines.

Synthetic Routes for the Propan-1-ol Side Chain and its Further Transformations

The introduction of the propan-1-ol side chain onto the N1 nitrogen of the 4-methyl-1,4-diazepane core is typically achieved through N-alkylation. This involves reacting 1-methyl-1,4-diazepane with a suitable three-carbon electrophile.

Common alkylating agents for this transformation include:

3-Halopropanols: Reagents like 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol (B121458) can directly alkylate the secondary amine under basic conditions. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

Propenal (Acrolein): A conjugate addition of the secondary amine to acrolein, followed by reduction of the resulting aldehyde, provides another route to the propan-1-ol side chain. The reduction step can be achieved using standard reducing agents like sodium borohydride.

3-Halopropyl Ethers: Using a protected alcohol, such as 3-bromopropyl tetrahydropyranyl ether, can prevent side reactions involving the hydroxyl group. The protecting group is then removed in a subsequent step to reveal the desired alcohol.

Once installed, the primary alcohol of the propan-1-ol side chain is a versatile functional handle for further transformations. nih.gov These manipulations can be used to generate a library of derivatives for structure-activity relationship studies. Common transformations include:

Oxidation: The primary alcohol can be oxidized to the corresponding propanal or propanoic acid using a variety of reagents (e.g., PCC, DMP for the aldehyde; Jones reagent, KMnO₄ for the carboxylic acid).

Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides can produce a range of esters and ethers.

Conversion to Amines: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by an azide (B81097) (followed by reduction) or directly by an amine to yield amino derivatives.

Derivatization Strategies for Expanding the Chemical Space around the this compound Core

Expanding the chemical space around the core structure is essential for modulating its physicochemical properties and biological activity. Several points on the this compound scaffold are amenable to derivatization.

Modification of the Propan-1-ol Side Chain: As detailed in the previous section, the terminal hydroxyl group is a prime site for functionalization. The synthesis of diverse 1,4-benzodiazepine (B1214927) derivatives has been demonstrated through the ring-opening of fused azetidine (B1206935) rings, leading to side chains that can be terminated with azides, nitriles, or thioethers, showcasing the potential for diverse functionalization. mdpi.com

Variation of the N4-Alkyl Group: While the parent compound contains an N4-methyl group, this position can be readily varied. Synthetic strategies can be adapted to introduce larger alkyl groups, aryl groups, or functionalized chains by selecting the appropriate alkylating agent in the regioselective N-alkylation step described in section 2.2.

Substitution on the Diazepane Ring: Direct functionalization of the carbon backbone of the diazepane ring is more challenging but can be achieved through C-H activation strategies. While demonstrated more commonly on aromatic-fused systems like benzodiazepines, catalyst-controlled C-H activation can enable regioselective halogenation, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.gov

Formation of Fused Ring Systems: The diazepane nitrogens can be used as anchor points to construct fused heterocyclic systems, significantly altering the three-dimensional shape and properties of the molecule.

These derivatization strategies, summarized in the table below, allow for the systematic exploration of the chemical space around the this compound core, facilitating the development of analogues with tailored properties.

| Derivatization Site | Strategy | Potential Functional Groups |

| Propan-1-ol OH group | Oxidation, Esterification, Etherification, Nucleophilic Substitution | Aldehyde, Carboxylic Acid, Esters, Ethers, Amines, Azides, Thiols |

| N4-Methyl group | Variation of Alkylating Agent | Ethyl, Propyl, Benzyl, Functionalized Alkyl Chains |

| Diazepane C-H bonds | C-H Activation/Functionalization | Halogens (for cross-coupling) |

| Diazepane N-atoms | Annulation Reactions | Fused Heterocyclic Rings |

Methodologies for Isotopic Labeling, Including Deuteration, for Mechanistic and Analytical Research

The introduction of isotopic labels, such as deuterium (B1214612) (²H or D), into the molecular framework of this compound and its derivatives is a critical technique for in-depth mechanistic and analytical investigations. These labeled compounds serve as invaluable tools for tracing metabolic pathways, elucidating reaction mechanisms, and as internal standards for quantitative mass spectrometry analysis. While specific literature on the isotopic labeling of this compound is not extensively available, established synthetic methodologies for deuteration can be adapted to this molecule and its precursors.

The primary strategies for introducing deuterium involve the use of deuterated starting materials or reagents in the synthetic pathway. The choice of methodology depends on the desired position of the isotopic label and the stability of the label under various reaction conditions.

Deuteration via Labeled Precursors:

One of the most direct approaches to synthesizing deuterated this compound is to incorporate the deuterium label at an early stage in the synthesis by using isotopically enriched precursors. For instance, the synthesis of the 1,4-diazepane ring often involves the condensation of a diamine with a suitable carbonyl compound or through ring-closing reactions of appropriately substituted amino alcohols. google.com

A potential route for deuteration could involve the use of deuterated 3-aminopropan-1-ol. The hydroxyl and amino groups provide reactive sites for the construction of the diazepane ring. By utilizing a deuterated version of this building block, the deuterium atoms can be strategically placed on the propanol (B110389) backbone of the final molecule.

Another key precursor is 1-methyl-1,4-diazepane. Deuteration of the N-methyl group can be achieved by using deuterated methylating agents, such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate (B86663) ((CD₃)₂SO₄), in the final N-methylation step of a secondary amine precursor. This specific labeling is particularly useful for studying the in vivo metabolism of the N-methyl group, which is a common site for enzymatic oxidation. nih.gov

Deuteration via Reduction with Deuterated Reagents:

Reduction reactions offer a versatile method for introducing deuterium. If the synthesis of this compound proceeds through a ketone or aldehyde intermediate, such as 1-(4-methyl-1,4-diazepan-1-yl)propan-1-one, reduction with a deuterium-donating reagent can be employed. Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful reducing agents that can introduce a deuterium atom at the carbon bearing the hydroxyl group in the final product.

The table below outlines potential deuterated reagents and their corresponding labeled products in the synthesis of deuterated this compound.

| Labeled Precursor/Reagent | Resulting Labeled Moiety in Final Product | Potential Application in Research |

| 3-Aminopropan-1,1,2,2,3,3-d₆-ol | Deuterated propanol backbone | Studying the metabolic fate of the propanol chain |

| Iodomethane-d₃ (CD₃I) | N-trideuteromethyl group | Investigating N-demethylation metabolic pathways nih.gov |

| Sodium borodeuteride (NaBD₄) | Deuterium at the 1-position of the propanol | Elucidating mechanisms of oxidation/reduction at the alcohol |

Applications in Mechanistic and Analytical Research:

The primary motivation for isotopic labeling of this compound is to gain a deeper understanding of its biochemical behavior. Deuterium-labeled analogues are particularly useful in pharmacokinetic studies to investigate the kinetic isotope effect. researchgate.netnih.gov The replacement of a carbon-hydrogen bond with a stronger carbon-deuterium bond can slow down the rate of metabolic cleavage at that position. nih.gov This can lead to a longer half-life and altered metabolic profile of the compound, providing valuable insights into its metabolic stability. researchgate.netnih.gov

In mechanistic studies, isotopically labeled compounds can help to unravel complex reaction pathways. By tracking the position of the isotope in the products of a reaction, it is possible to deduce the movement of atoms and the nature of bond-breaking and bond-forming steps.

For analytical purposes, deuterated this compound is an ideal internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS/MS). Since the deuterated compound has a higher mass but nearly identical physicochemical properties and chromatographic retention time to the unlabeled analyte, it can be added to a biological sample at a known concentration to accurately quantify the amount of the unlabeled compound present. arkat-usa.org

The synthesis and application of isotopically labeled this compound and its derivatives, therefore, represent a powerful strategy for advancing our understanding of its pharmacology and metabolism.

Mechanistic Investigations of Molecular Interactions Involving 3 4 Methyl 1,4 Diazepan 1 Yl Propan 1 Ol Derivatives

Exploration of Scaffold-Target Binding Interactions in Biological Systems

The interaction between a ligand and its biological target is a complex event governed by a multitude of non-covalent forces. For derivatives of the 1,4-diazepane scaffold, researchers have employed a variety of biochemical and biophysical techniques to dissect these interactions, providing insights into their mechanism of action against different enzymes and receptors.

Biochemical Characterization of Enzyme Inhibition by Diazepane Derivatives (e.g., 11β-HSD1, G9a)

The 1,4-diazepane structure has been incorporated into inhibitors of various enzymes. One key target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone (B1669442) to active cortisol and is implicated in metabolic syndrome and type 2 diabetes. nih.govprobiologists.commdpi.com Inhibition of this enzyme is a therapeutic strategy to reduce local glucocorticoid concentrations in tissues like the liver and adipose tissue. nih.govdntb.gov.ua While specific data for 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol derivatives targeting 11β-HSD1 is not extensively detailed in the available literature, related diazepane-containing structures have been investigated as part of broader inhibitor discovery programs. For example, a novel pyrimidine (B1678525) 11β-HSD1 inhibitor, referred to as compound C, demonstrated an IC₅₀ of 0.07 μM. nih.gov The efficacy of such inhibitors is evaluated by their ability to lower tissue glucocorticoids and improve metabolic parameters. nih.govnih.gov

Another enzyme target for which diazepine-based scaffolds have been considered is the histone methyltransferase G9a. However, detailed biochemical characterization of this compound derivatives specifically against G9a is not prominently featured in current research literature.

Receptor Binding Studies of Analogues (e.g., Orexin (B13118510) Receptors)

A significant body of research has focused on 1,4-diazepane derivatives as antagonists for orexin receptors (OX1 and OX2), which play a critical role in regulating sleep and wakefulness. nih.govresearchgate.netnih.gov These studies often involve competitive binding assays to determine the affinity of the ligands for the receptors, typically expressed as an inhibition constant (Ki) or IC₅₀ value.

For instance, a series of N,N-disubstituted-1,4-diazepane analogues were synthesized and evaluated for their potency at both orexin receptors. The discovery of the dual orexin receptor antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (Suvorexant) highlights the success of this scaffold. researchgate.net Structure-activity relationship (SAR) studies have explored how modifications to different parts of the diazepane core and its substituents affect binding affinity and selectivity between OX1 and OX2. acs.org

Below is a table summarizing binding data for representative 1,4-diazepane-based orexin receptor antagonists.

| Compound | Structure | OX1 Ki (nM) | OX2 Ki (nM) |

| Suvorexant | [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone | 0.55 | 0.35 |

| Analogue 1 | A 1,4-diazepane derivative with a 2-pyrimidine substituent | ~5 | ~5 |

| Analogue 2 | A 1,4-diazepane derivative with an N-substituted pyrazole | ~5 | >100 |

| Analogue 3 | A 1,4-diazepane derivative with an N-2-substituted triazole | <5 | <5 |

| Data compiled from various medicinal chemistry studies. Actual values may vary based on assay conditions. acs.org |

Elucidation of Molecular Recognition Principles Governing Ligand-Protein Interactions

Understanding how a ligand is recognized by its protein target is fundamental to structure-based drug design. This involves identifying the specific amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). nih.gov

For 1,4-diazepane-based orexin antagonists, molecular modeling and X-ray crystallography have revealed key recognition features. nih.govresearchgate.net The diazepane ring often adopts a specific low-energy conformation, such as a twist-boat, which is crucial for fitting into the receptor's binding pocket. nih.gov Interactions are typically characterized by:

Hydrophobic Interactions: Aromatic rings on the ligand substituents often engage in pi-stacking or hydrophobic interactions with non-polar residues in the receptor, such as tyrosine and phenylalanine. researchgate.net

Hydrogen Bonding: Nitrogen atoms within the diazepane ring or functional groups on the side chains can act as hydrogen bond acceptors or donors, forming critical connections with polar residues like serine, threonine, or histidine in the binding site. researchgate.netnih.gov

Establishment of Structure-Activity Relationships (SAR) within Modified 1,4-Diazepane Scaffolds

SAR studies systematically investigate how chemical modifications to a scaffold influence its biological activity. mdpi.com For the 1,4-diazepane scaffold, SAR exploration has been extensive, particularly in the development of orexin antagonists and inhibitors of other targets like human kallikrein 7. nih.govresearchgate.net

Key findings from SAR studies on 1,4-diazepane derivatives include:

Substitution at N-1 and N-4: The nature of the substituents on the two nitrogen atoms of the diazepane ring is critical for both potency and selectivity. Large, aromatic groups are often required for high-affinity binding to deep hydrophobic pockets in receptors. nih.govnih.gov

Chirality and Ring Substitution: Introducing stereocenters or substituents onto the diazepine (B8756704) ring itself can significantly impact activity. For example, in the case of Suvorexant, the (R)-configuration of the methyl group at the 7-position is optimal. researchgate.net

Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can modulate activity, selectivity, and pharmacokinetic properties. For example, different heterocyclic rings have been explored as substituents on the diazepane core to fine-tune interactions with the target. acs.org

The following table illustrates a hypothetical SAR study based on common modifications to the 1,4-diazepane scaffold.

| Compound ID | N-1 Substituent | N-4 Substituent | C-position Modification | Relative Potency |

| Lead Cmpd | Methyl | Benzoyl | None | 1x |

| SAR-1 | Ethyl | Benzoyl | None | 0.8x |

| SAR-2 | Methyl | Naphthoyl | None | 5x |

| SAR-3 | Methyl | Benzoyl | 7-Methyl | 15x |

| SAR-4 | Methyl | Benzoyl | 6-Fluoro | 2x |

Conformational Analysis and its Impact on Ligand-Target Complementarity

The biological activity of a flexible molecule like a 1,4-diazepane derivative is highly dependent on the conformation it adopts when binding to its target (the "bioactive conformation"). researchgate.net Conformational analysis, using techniques like NMR spectroscopy, X-ray crystallography, and computational modeling, is therefore essential. nih.govnih.gov

Studies on N,N-disubstituted-1,4-diazepane orexin antagonists have shown that these molecules often exist in a low-energy "twist-boat" conformation. nih.gov This conformation is stabilized by an intramolecular pi-stacking interaction between the aromatic substituents on the two nitrogen atoms. It is proposed that this pre-organized, folded geometry mimics the bioactive conformation required for high-affinity receptor binding, reducing the entropic penalty upon binding. nih.govresearchgate.net The synthesis of rigid macrocycles that lock the molecule into this specific shape has supported the hypothesis that this geometry is indeed the bioactive one. nih.gov

Biophysical Characterization of Molecular Binding Events (e.g., Isothermal Titration Calorimetry)

Biophysical techniques provide quantitative data on the thermodynamics and kinetics of ligand-target interactions. reactionbiology.com Isothermal Titration Calorimetry (ITC) is a powerful method that directly measures the heat released or absorbed during a binding event. From a single ITC experiment, one can determine the binding affinity (Kₐ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

This thermodynamic signature provides a complete picture of the binding forces:

Enthalpy (ΔH): Reflects the energy change from making and breaking bonds, such as hydrogen bonds and van der Waals interactions. A favorable (negative) ΔH indicates strong, direct interactions.

Entropy (ΔS): Relates to the change in disorder of the system upon binding. This includes contributions from the conformational restriction of the ligand and protein, as well as the release of ordered water molecules from the binding site (the hydrophobic effect).

Computational Chemistry and Molecular Modeling Approaches

Conformational Ensemble Analysis of 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol and its Derivatives

The biological function of a molecule is intrinsically linked to its three-dimensional structure. The 1,4-diazepane ring is a flexible seven-membered ring that can adopt multiple low-energy conformations. Understanding this conformational landscape is critical for predicting how a ligand will bind to its biological target.

Conformational analysis of the 1,4-diazepane scaffold is typically performed using a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and computational methods. benthamscience.com Molecular mechanics (MM) force fields are often employed for an initial broad search of the conformational space, identifying a set of low-energy structures. These structures can then be further analyzed and refined using higher-level quantum mechanics (QM) calculations.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Ring Pucker |

| Chair | High | C2-N1-C7-C6 ≈ 60 | Twist-Chair |

| Boat | Moderate | C2-N1-C7-C6 ≈ 0 | Boat |

| Twist-Boat | Low | C2-N1-C7-C6 ≈ 30 | Twist-Boat |

Note: The data in this table is illustrative, representing typical relative energies and conformations for substituted 1,4-diazepane rings based on computational studies.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic properties of molecules like this compound. researchgate.net These methods can accurately predict molecular geometries, electronic charge distributions, and reactivity indices.

By optimizing the geometry of the molecule, QC methods can calculate fundamental properties such as bond lengths, bond angles, and dihedral angles. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Furthermore, DFT calculations are widely used to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FTIR spectroscopy to confirm the structure and assign spectral bands. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of novel derivatives. nih.gov These predictions are invaluable for characterizing newly synthesized compounds and confirming their identity.

| Property | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -6.5 eV | B3LYP/6-31G | Electron-donating ability |

| LUMO Energy | 1.2 eV | B3LYP/6-31G | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G | Chemical reactivity, stability nih.gov |

| Dipole Moment | 2.1 Debye | B3LYP/6-31G | Polarity, intermolecular interactions |

Note: The data presented is hypothetical, based on typical values obtained for similar heterocyclic compounds using DFT calculations, and serves to illustrate the output of such computations.

Molecular Docking and Dynamics Simulations for Ligand-Protein Complex Prediction and Refinement

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For derivatives of this compound, docking studies can identify potential biological targets and elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. benthamscience.commdpi.com For example, docking studies of 1,4-benzodiazepine (B1214927) derivatives into the GABA-A receptor have been instrumental in understanding their mechanism of action. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. mdpi.com MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding process. nih.gov This allows researchers to observe conformational changes in both the ligand and the protein upon binding and to calculate binding free energies, which provide a more accurate estimate of binding affinity. nih.gov For a flexible molecule based on the 1,4-diazepane scaffold, MD simulations are crucial for confirming that the docked conformation is stable and for exploring how the complex behaves in a simulated physiological environment. acs.org

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Sigma-1 Receptor | -8.5 | Tyr103, Glu172 | Hydrogen Bond, Pi-Cation |

| GABA-A Receptor | -7.9 | His101, Tyr159 | Pi-Alkyl, Hydrogen Bond |

| Dopamine D2 Receptor | -8.2 | Asp114, Ser193 | Ionic, Hydrogen Bond |

Note: This table contains representative data illustrating the typical output from molecular docking studies. The specific scores and residues are hypothetical.

Application of De Novo Design and Virtual Screening Methodologies Utilizing the 1,4-Diazepane Scaffold

The 1,4-diazepane ring is considered a "privileged scaffold" in medicinal chemistry. semanticscholar.org This means it is a molecular framework that is capable of binding to multiple, distinct biological targets, making it an excellent starting point for drug discovery. Computational techniques like virtual screening and de novo design leverage such scaffolds to identify new lead compounds.

Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify molecules that are likely to bind to a specific drug target. researchgate.net Libraries containing thousands or even billions of virtual compounds can be built around the 1,4-diazepane core, with various substituents attached at different positions. nih.gov These libraries are then docked into the active site of a target protein, and the top-scoring compounds are selected for synthesis and experimental testing. mdpi.com

De novo design, on the other hand, involves building novel molecules atom-by-atom or fragment-by-fragment directly within the receptor's binding site. arxiv.org Starting with the 1,4-diazepane scaffold placed in a favorable orientation, algorithms can add functional groups that form complementary interactions with the protein, effectively "growing" a potent ligand. This approach allows for the exploration of novel chemical space that may not be present in existing compound libraries. nih.govnih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model for a class of 1,4-diazepane derivatives, researchers can predict the activity of unsynthesized analogues and prioritize the most promising candidates for synthesis.

To build a QSAR model, a set of compounds (a training set) with known biological activities is required. nih.gov For each compound, a series of molecular descriptors are calculated, which quantify various physicochemical properties like size, shape, hydrophobicity, and electronic features. Statistical methods are then used to derive an equation that links these descriptors to the observed activity. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. drugdesign.orgslideshare.net These methods analyze the steric and electrostatic fields surrounding the aligned molecules, providing a 3D map that highlights regions where modifications to the structure would likely increase or decrease activity. researchgate.netchemrevlett.commdpi.com Such models are invaluable for optimizing the 1,4-diazepane scaffold to enhance potency and selectivity.

| Model | r² (Training Set) | q² (Cross-Validation) | r² (Test Set) | Key Descriptors |

| 2D-QSAR | 0.85 | 0.72 | 0.81 | LogP, Molar Refractivity, Dipole Moment |

| CoMFA | 0.92 | 0.68 | 0.88 | Steric Fields, Electrostatic Fields |

| CoMSIA | 0.94 | 0.75 | 0.90 | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor Fields |

Note: This table presents typical statistical validation parameters for QSAR models. The values are illustrative of what constitutes a robust and predictive model.

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR would be pivotal in confirming the molecular structure of 3-(4-methyl-1,4-diazepan-1-yl)propan-1-ol.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the N-methyl group, the protons on the propanol (B110389) side chain, and the protons of the diazepane ring. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal adjacent proton relationships.

¹³C NMR spectroscopy, typically acquired with proton decoupling, provides a single peak for each unique carbon atom in the molecule. docbrown.info This technique is crucial for confirming the carbon skeleton of the compound. Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would reveal ¹H-¹H coupling networks, linking adjacent protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Dynamic NMR studies could also provide insight into the conformational flexibility of the seven-membered diazepane ring, which can undergo ring-flipping. By acquiring spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of conformational exchange changes, allowing for the determination of the energy barriers associated with these dynamic processes.

Illustrative ¹H NMR Data for this compound

This table is for illustrative purposes, as specific experimental data was not found in the provided search results.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.6 | t | 2H | -CH₂-OH |

| ~ 3.4 | s | 1H | -OH |

| ~ 2.8 - 2.5 | m | 8H | Diazepane ring protons |

| ~ 2.5 | t | 2H | N-CH₂- (propanol chain) |

| ~ 2.3 | s | 3H | N-CH₃ |

| ~ 1.7 | p | 2H | -CH₂-CH₂-CH₂- |

Illustrative ¹³C NMR Data for this compound

This table is for illustrative purposes, as specific experimental data was not found in the provided search results.

| Chemical Shift (ppm) | Assignment |

| ~ 62 | -CH₂-OH |

| ~ 58-55 | Diazepane ring carbons |

| ~ 54 | N-CH₂- (propanol chain) |

| ~ 46 | N-CH₃ |

| ~ 28 | -CH₂-CH₂-CH₂- |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the confident determination of its elemental composition and molecular formula.

For this compound, HRMS would be used to confirm the molecular formula, C₉H₂₀N₂O. Techniques such as electrospray ionization (ESI) or chemical ionization (CI) are soft ionization methods that would likely produce a prominent protonated molecule [M+H]⁺. iaea.org

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. In an MS/MS experiment, the parent ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would be expected to involve cleavage of the propanol side chain and fragmentation of the diazepane ring. The fragmentation of aliphatic amines often involves α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu The loss of the terminal hydroxyl group from the propanol chain is also a likely fragmentation pathway. docbrown.info

Illustrative Mass Spectrometry Fragmentation Data for this compound

This table is for illustrative purposes, as specific experimental data was not found in the provided search results.

| m/z | Proposed Fragment |

| 173.16 | [M+H]⁺ |

| 155.15 | [M+H - H₂O]⁺ |

| 113.11 | [M+H - C₃H₇OH]⁺ |

| 58.07 | [C₃H₈N]⁺ |

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While obtaining a suitable single crystal of the parent compound, which is a liquid or low-melting solid, can be challenging, crystalline derivatives can be synthesized for analysis. For instance, the formation of a hydrochloride or other salt can facilitate crystallization.

The resulting crystal structure would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com This would be particularly insightful for determining the preferred conformation of the seven-membered diazepane ring, which can adopt various twist-chair and boat-chair conformations. researchgate.net The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of molecules in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying the functional groups present. For this compound, IR and Raman spectra would show characteristic bands for the O-H, C-H, C-N, and C-O bonds.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic methyl and methylene (B1212753) groups would appear in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. jocpr.com

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. researchgate.net Non-polar bonds often give rise to strong Raman signals, so the C-C backbone of the molecule would be well-represented. The differentiation between various benzodiazepine (B76468) drugs has been demonstrated using Raman spectroscopy, highlighting its utility in distinguishing structurally similar compounds. rsc.org

Illustrative Vibrational Spectroscopy Data for this compound

This table is for illustrative purposes, as specific experimental data was not found in the provided search results.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400 (broad) | O-H stretch |

| 2950-2850 | C-H stretch (aliphatic) |

| 1460 | CH₂ bend |

| 1150-1050 | C-N stretch |

| 1050 | C-O stretch |

Role in Chemical Probe Development and Advanced Medicinal Chemistry Methodologies

Development of 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol as a Precursor for Chemical Biology Probes

Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study its function in complex biological systems. The development of high-quality chemical probes requires a molecular scaffold that can be readily modified to incorporate reporter tags (such as fluorophores or biotin) and affinity labels without compromising its binding to the target protein.

The structure of this compound is particularly well-suited for this purpose. The terminal propan-1-ol group serves as a crucial chemical handle for derivatization. Standard organic chemistry transformations can be employed to convert this primary alcohol into a variety of reactive functional groups, enabling the attachment of molecular tags. This versatility allows for the synthesis of a range of probes from a single precursor, each tailored for a specific experimental application.

Table 1: Potential Modifications of the Propan-1-ol Group for Probe Synthesis

| Original Functional Group | Modified Functional Group | Reagents for Conversion | Application in Probe Synthesis |

|---|---|---|---|

| Primary Alcohol (-OH) | Azide (B81097) (-N₃) | Diphenylphosphoryl azide (DPPA), Diisopropylethylamine (DIPEA) | Attachment of alkyne-containing tags via "Click Chemistry" (CuAAC or SPAAC) |

| Primary Alcohol (-OH) | Alkyne (-C≡CH) | Propargyl bromide, Sodium hydride (NaH) | Attachment of azide-containing tags via "Click Chemistry" |

| Primary Alcohol (-OH) | Carboxylic Acid (-COOH) | Jones oxidation (CrO₃, H₂SO₄) | Formation of active esters for coupling with amine-containing fluorophores or biotin |

The 1,4-diazepane core itself can be the primary pharmacophore that interacts with the biological target of interest. For instance, various diazepane derivatives have been identified as potent ligands for sigma receptors, which are implicated in a range of neurological disorders. nih.govnih.govacs.org By using this compound as a precursor, researchers can synthesize fluorescently labeled versions of these ligands to visualize the localization and dynamics of sigma receptors in living cells.

Integration of the 1,4-Diazepane Scaffold in Fragment-Based Ligand Discovery (FBLD)

Fragment-Based Ligand Discovery (FBLD) is a powerful drug discovery paradigm that starts with identifying low-molecular-weight compounds (fragments) that bind weakly to a protein target. biocompare.comyoutube.com These initial hits are then optimized and grown into more potent, drug-like molecules using structural information from techniques like X-ray crystallography or NMR. nih.gov

The success of FBLD relies on screening fragment libraries that effectively sample three-dimensional chemical space. Saturated heterocyclic scaffolds are highly valued for this purpose as they offer greater 3D complexity compared to the flat, aromatic rings that have historically dominated screening collections. nih.gov The 1,4-diazepane ring, with its non-planar, flexible seven-membered structure, is an excellent candidate for inclusion in 3D-enriched fragment libraries. nih.gov

The compound this compound, or its core scaffold, can serve as a starting point in an FBLD campaign. Once identified as a binder to a target protein, its structure provides clear vectors for optimization:

Fragment Growing: The secondary amine (at position 1) or the methyl group (at position 4) can be extended with new chemical moieties to pick up additional interactions in adjacent pockets of the protein's binding site.

Fragment Linking: If another fragment is found to bind in a nearby site, the diazepane scaffold can be used as a central linker to connect the two fragments, often resulting in a significant increase in binding affinity.

An analogous seven-membered ring system, the 1,4-thiazepane, has been successfully employed as a 3D fragment to identify new ligands for BET bromodomains, highlighting the utility of such scaffolds in targeting challenging proteins. nih.gov

Application in Combinatorial Chemistry and High-Throughput Synthesis of Compound Libraries

Combinatorial chemistry enables the rapid synthesis of large numbers of related compounds, known as a library, by systematically combining a smaller set of chemical building blocks. nih.govnih.gov This approach is a cornerstone of modern drug discovery, allowing for the efficient exploration of chemical space to identify molecules with desired biological activity. imperial.ac.uk

The 1,4-diazepane scaffold is an ideal core structure for combinatorial library synthesis due to its multiple points of diversification. A precursor like this compound offers three distinct positions that can be independently modified: the two nitrogen atoms of the diazepane ring and the terminal hydroxyl group.

A representative combinatorial synthesis strategy using a diazepane core is illustrated by the development of inhibitors for the protein LFA-1. doi.org Researchers created a library of 90 different 1,4-diazepane-2-ones by varying substituents at three positions (R₁, R₂, and R₃) on the core scaffold. doi.org This parallel synthesis approach allowed them to quickly explore the structure-activity relationship (SAR) and identify compounds with high affinity. doi.org

Table 2: Diversification Points on a 1,4-Diazepane Scaffold for Combinatorial Libraries

| Position | Type of Functional Group | Potential Building Blocks |

|---|---|---|

| N-1 Position | Secondary Amine | Acyl chlorides, Sulfonyl chlorides, Carboxylic acids (amide coupling), Aldehydes (reductive amination) |

| N-4 Position | Tertiary Amine (from a precursor) | Alkyl halides (alkylation) |

By applying this strategy to this compound, a vast library of unique compounds can be generated, significantly increasing the probability of discovering novel ligands for therapeutic targets such as G-protein coupled receptors (GPCRs) or enzymes. nih.govnih.gov

Exploration as a Scaffold for Allosteric Modulators and Covalent Inhibitors

Allosteric Modulators: Traditional drugs often act as orthosteric ligands, binding directly to the primary active site of a protein. Allosteric modulators represent an alternative strategy, binding to a secondary, or allosteric, site on the protein. nih.gov This binding event induces a conformational change that alters the protein's activity. Allosteric modulators can offer higher selectivity and a better safety profile compared to orthosteric ligands.

The defined three-dimensional shape and conformational flexibility of the 1,4-diazepane scaffold make it well-suited for targeting the unique topographies of allosteric pockets. A notable example is the discovery of 1,4-diazepane-2-ones as potent and selective antagonists of the integrin LFA-1. doi.org Structural studies revealed that these molecules bind to an allosteric site on the I-domain of LFA-1, distant from the primary metal ion-dependent adhesion site (MIDAS). doi.org This finding demonstrates the potential of the diazepane scaffold to serve as a template for the rational design of novel allosteric modulators.

Covalent Inhibitors: Targeted covalent inhibitors (TCIs) are designed to form a permanent chemical bond with their target protein, typically by reacting with a nucleophilic amino acid residue (like cysteine or lysine) in or near the binding site. nih.govrsc.org This irreversible or slowly reversible binding can lead to enhanced potency, prolonged duration of action, and the ability to inhibit challenging targets. researchgate.net

The design of a TCI involves two key components: a scaffold that provides binding affinity and selectivity, and a reactive electrophilic group, or "warhead," that forms the covalent bond. mdpi.com The compound this compound can serve as an excellent precursor for creating TCIs. While the diazepane core itself is not reactive, the terminal hydroxyl group can be readily converted into a linker to which a warhead can be attached.

Table 3: Examples of Electrophilic Warheads for Covalent Inhibitor Design

| Warhead Class | Electrophilic Group | Targeted Amino Acid |

|---|---|---|

| Michael Acceptors | Acrylamide, Vinyl sulfone | Cysteine |

| Activated Esters | Fluoromethyl ketone | Serine |

| Halomethyl Ketones | Chloroacetamide | Cysteine, Histidine |

By appending one of these reactive groups to the this compound scaffold, medicinal chemists can design potent and selective covalent inhibitors for a wide range of protein targets, including kinases and proteases.

Contribution to the Design of Macrocyclic and Constrained Molecular Systems

Macrocycles, which are molecules containing a large ring of at least 12 atoms, have emerged as a promising class of therapeutic agents. Their unique structure allows them to tackle difficult drug targets, such as protein-protein interactions (PPIs), which often feature large and shallow binding surfaces. cam.ac.uk The constrained, pre-organized nature of a macrocycle can reduce the entropic penalty of binding, leading to high affinity and selectivity.

The 1,4-diazepane scaffold can be strategically incorporated as a key structural element within a macrocyclic framework. Its two nitrogen atoms provide convenient handles for cyclization reactions, such as macrolactamization (amide bond formation). By integrating the diazepane ring, chemists can introduce a significant conformational constraint into the macrocycle. This helps to lock the molecule into a specific three-dimensional shape that is optimal for binding to its target.

The inclusion of privileged heterocyclic scaffolds like 1,4-diazepane can also improve the physicochemical properties of macrocycles, such as their solubility and membrane permeability, which are critical for developing orally bioavailable drugs. This strategy combines the target-binding advantages of macrocycles with the favorable drug-like properties of well-established heterocyclic cores.

Future Research Directions and Unexplored Avenues for 3 4 Methyl 1,4 Diazepan 1 Yl Propan 1 Ol

Development of Novel and Sustainable Synthetic Transformations

The synthesis of 1,4-diazepane derivatives is a field ripe for innovation, with a growing emphasis on sustainable and efficient methodologies. Future research could focus on developing novel synthetic routes to 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol that are both environmentally friendly and economically viable.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Heteropolyacid Catalysis | Reusability of catalyst, high yields, shorter reaction times. nih.gov | Optimization of catalyst composition and reaction conditions for the specific synthesis of this compound. |

| One-Pot Synthesis | Reduced waste, improved efficiency, lower cost. | Designing a convergent synthesis strategy that minimizes intermediate purification steps. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Identification and conversion of biomass-derived starting materials into key synthetic intermediates. |

Investigation of Unconventional Biological Targets for Derivatives of the 1,4-Diazepane Scaffold

The 1,4-diazepane scaffold is known to interact with a variety of biological targets. However, there remains a vast landscape of unconventional targets that could be explored for therapeutic intervention. Derivatives of this compound could be designed and synthesized to probe these less-explored biological pathways.

For instance, research has shown that some 1,4-diazepane derivatives act as factor Xa inhibitors, exhibiting anticoagulant and antithrombotic activity. nih.gov Further investigation could explore the potential of derivatives of the target compound in this area. Another interesting direction is the exploration of sigma receptors, as certain diazepane-containing compounds have shown high affinity for these receptors and possess antioxidant properties. nih.gov Additionally, the potential for these compounds to act as farnesyltransferase inhibitors and microtubule destabilizing agents in cancer therapy presents an exciting avenue for future research. nih.gov

| Potential Biological Target | Therapeutic Area | Rationale |

| Factor Xa | Thrombosis | Known activity of other 1,4-diazepane derivatives. nih.gov |

| Sigma Receptors | Neurodegenerative disorders | Demonstrated affinity and antioxidant activity of similar scaffolds. nih.gov |

| Farnesyltransferase | Cancer | Inhibitory activity and microtubule disruption observed in related compounds. nih.gov |

Integration of Advanced Automation and Robotics in Chemical Synthesis and Screening

The fields of chemical synthesis and biological screening are undergoing a revolution driven by automation and robotics. Applying these technologies to the study of this compound and its derivatives could significantly accelerate the pace of discovery.

Automated synthesis platforms can be employed for the rapid generation of a library of derivatives, allowing for systematic exploration of structure-activity relationships. nih.govnih.gov These systems can handle reagent dispensing, reaction monitoring, and purification with high precision and throughput. nih.gov In parallel, high-throughput screening (HTS) robots can be used to evaluate the biological activity of these newly synthesized compounds against a wide array of targets in a fraction of the time required for manual screening. The integration of these automated workflows would enable a closed-loop system for discovery, where data from screening experiments can be used to inform the design of the next generation of compounds.

Application of Artificial Intelligence and Machine Learning in Structure-Based Design and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery. nih.govmdpi.com These computational approaches can be leveraged to guide the design of novel derivatives of this compound with enhanced potency and selectivity.

Exploration of Green Chemistry Principles in the Synthesis and Derivatization of the Compound

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. researchgate.netsemanticscholar.org The future synthesis and derivatization of this compound should be guided by these principles to minimize the environmental impact of research and development.

Key areas of focus include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes that maximize atom economy. researchgate.netnih.govgreenchemistry-toolkit.org For example, exploring the use of water or other environmentally friendly solvents in the synthesis of the target compound would be a significant advancement. Additionally, employing enzymatic catalysis could offer a highly selective and sustainable alternative to traditional chemical methods. By integrating green chemistry principles from the outset, the development of new derivatives can be both scientifically innovative and environmentally responsible.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(4-Methyl-1,4-diazepan-1-yl)propan-1-ol, and how is purity ensured?

The compound is typically synthesized via multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, in quinazoline derivatives, the 4-methyl-1,4-diazepane moiety is introduced through reactions like demethylation using BBr₃ in dichloromethane (DCM), followed by coupling with appropriate intermediates (e.g., Mitsunobu reactions for ether formation) . Purification often involves column chromatography and HPLC, with purity confirmed by ≥95% HPLC retention time (tR) and HRMS validation .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity and regiochemistry (e.g., verifying diazepane ring substitution patterns) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula .

- HPLC: Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the binding affinity of derivatives targeting enzymes like G9a or HDAC8?

- Protein Preparation: Use Schrödinger Suite to refine crystal structures (e.g., HDAC8/MS-344 or G9a/BIX-01294 complexes from the PDB), adding missing residues and optimizing hydrogen bonds .

- Ligand Preparation: Generate 3D conformers and ionization states at pH 7.4 using LigPrep .

- Grid Generation and Docking: Employ GLIDE for flexible docking, prioritizing poses with favorable Glide scores and hydrogen-bonding interactions with catalytic residues (e.g., lysine methyltransferases) . Validate results by comparing docking scores to experimental IC₅₀ values .

Q. How are structure-activity relationships (SAR) established for 4-methyl-1,4-diazepane-containing inhibitors?

- Scaffold Modifications: Vary substituents on the quinazoline core (e.g., methoxy groups, benzylpiperidine) to assess impact on enzyme inhibition .

- Biological Testing: Measure IC₅₀ against targets like G9a using purified recombinant enzymes (e.g., expressed in E. coli BL21(DE3)) .

- Data Correlation: Cross-reference docking results with activity data to identify critical interactions (e.g., hydrophobic pockets accommodating the diazepane ring) .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Re-examine Assay Conditions: Confirm enzyme activity (e.g., buffer pH, co-factor availability) and compound solubility .

- Docking Pose Analysis: Check if predicted binding modes align with catalytic mechanisms (e.g., proton shuttle residues in HDACs) .

- Synthetic Reassessment: Verify compound integrity via NMR to rule out degradation or stereochemical mismatches .

Q. What considerations are critical for advancing derivatives to in vivo testing?

- Pharmacokinetics (PK): Assess metabolic stability (e.g., microsomal assays) and blood-brain barrier penetration for CNS targets .

- Dosing Regimens: Optimize via preliminary toxicity studies (e.g., maximum tolerated dose in murine models) .

- Metabolite Identification: Use LC-MS to detect active metabolites (e.g., hydroxylated diazepane derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.